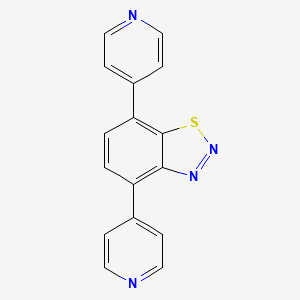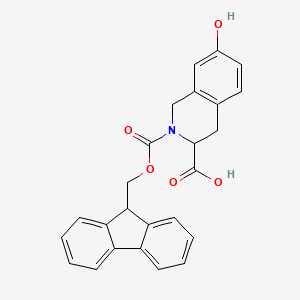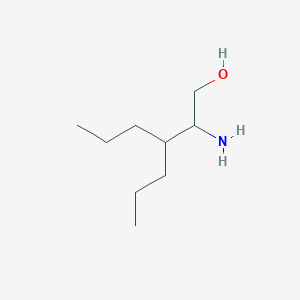
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is known for its unique electronic properties and has been extensively studied for its applications in various fields, including organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole typically involves the reaction of 4-bromopyridine with 4,7-dibromo-1,2,3-benzothiadiazole under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
科学的研究の応用
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Chemical Sensors: The compound’s luminescent properties make it suitable for use in chemical sensors and biosensors.
Photocatalysis: It serves as a photocatalyst in various organic transformations, including oxidation and reduction reactions.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging.
作用機序
The mechanism by which 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function .
類似化合物との比較
Similar Compounds
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
Uniqueness
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is unique due to its combination of pyridine and benzothiadiazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where precise control over electronic properties is essential .
特性
分子式 |
C16H10N4S |
|---|---|
分子量 |
290.3 g/mol |
IUPAC名 |
4,7-dipyridin-4-yl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C16H10N4S/c1-2-14(12-5-9-18-10-6-12)16-15(19-20-21-16)13(1)11-3-7-17-8-4-11/h1-10H |
InChIキー |
WJFJGHYDMNOGEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1C3=CC=NC=C3)N=NS2)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)

![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)


![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)

![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)
